

# Application Notes & Protocols: 4-Methylpyridazine in the Synthesis of Bioactive Molecules

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## Compound of Interest

Compound Name: **4-Methylpyridazine**

Cat. No.: **B073047**

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This document provides detailed application notes and protocols on the utilization of **4-methylpyridazine** and its derivatives in the synthesis of bioactive molecules. Pyridazine scaffolds are of significant interest in medicinal chemistry due to their ability to modulate the activity of various biological targets. These notes focus on the synthesis of kinase inhibitors, providing a practical guide for researchers in drug discovery and development.

## Introduction to 4-Methylpyridazine in Medicinal Chemistry

**4-Methylpyridazine** is a versatile heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> Its unique nitrogen-containing ring structure can enhance biological activity and improve the pharmacokinetic properties of synthesized molecules. The pyridazine core is a key feature in numerous potent and selective inhibitors of various enzymes, including kinases, which are critical targets in oncology and inflammatory diseases.

## Case Study: Synthesis of Pyridazine-Based ALK5 Inhibitors

This section details the synthesis and biological activity of a series of 4,6-disubstituted pyridazine derivatives as potent inhibitors of the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) Type 1 receptor kinase, also known as Activin-Like Kinase 5 (ALK5).[\[2\]](#) TGF- $\beta$  signaling is a crucial pathway in cell growth, differentiation, and immune response, and its dysregulation is implicated in cancer and fibrosis.[\[2\]](#)

## Biological Activity of Pyridazine-Based ALK5 Inhibitors

The inhibitory potency of the synthesized pyridazine derivatives against the ALK5 receptor kinase was evaluated. The data is presented in the table below, showcasing the structure-activity relationship (SAR) for this series of compounds.

Compound ID	R Group	ALK5 pK <sub>I</sub>	ALK5 pIC <sub>50</sub> (hA549 cells)
1A	3-pyridyl	6.0	-
1B	4-pyridyl	6.0	-
2A	2-amino-4-pyridyl	7.4	6.05
4	2-amino-4-pyridyl	7.4	6.05
5	3-amino-4-pyridyl	6.1	-
6	2-acetamido-4-pyridyl	5.4	-

Table 1: Biological activity of synthesized pyridazine-based ALK5 inhibitors.[\[2\]](#)

## TGF- $\beta$ /ALK5 Signaling Pathway

The TGF- $\beta$  signaling pathway is initiated by the binding of TGF- $\beta$  to its type II receptor (TGF- $\beta$ R2), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates its downstream targets, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes.



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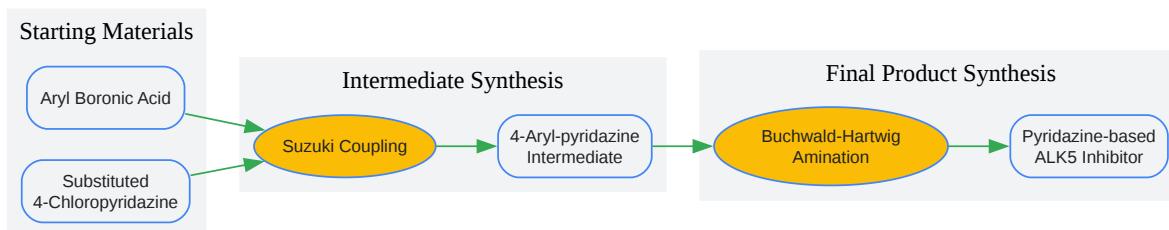
### TGF-β/ALK5 Signaling Pathway and Inhibition

## Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key intermediates and the final pyridazine-based ALK5 inhibitors, based on the methodologies reported in the literature.[\[2\]](#)[\[3\]](#)

## General Synthetic Workflow

The synthesis of the target pyridazine-based ALK5 inhibitors can be conceptualized as a multi-step process starting from a suitably substituted pyridazine core. A generalized workflow is depicted below.



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### General Synthetic Workflow for Pyridazine-based ALK5 Inhibitors

## Synthesis of Intermediate 26a: 3-Chloro-5-(5-chloro-2-fluorophenyl)pyridazine.[3]

### Materials:

- 3,5-Dichloropyridazine (25a)
- (5-Chloro-2-fluorophenyl)boronic acid
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- 1,4-Dioxane/water (4:1)

### Procedure:

- In a suitable vial, a mixture of 3,5-dichloropyridazine (100 mg, 0.67 mmol), (5-chloro-2-fluorophenyl)boronic acid (117 mg, 0.67 mmol), and cesium carbonate (550 mg, 1.68 mmol) in 1,4-dioxane/water (4:1, 5 mL) is degassed by bubbling with nitrogen.
- Palladium(II) acetate (7.6 mg, 0.03 mmol) and dppf (19 mg, 0.03 mmol) are added to the mixture.
- The vial is sealed and heated at 75 °C for 4 hours.
- After cooling, ethyl acetate is added, and the mixture is washed with brine.
- The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash chromatography to afford the title compound.

## Synthesis of Compound 4: N-(4-(6-(5-chloro-2-fluorophenyl)pyridazin-4-yl)pyridin-2-yl)acetamide.[3]

**Materials:**

- Intermediate 26b (prepared similarly to 26a)
- tert-Butyl (4-bromopyridin-2-yl)carbamate
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Xantphos
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- 1,4-Dioxane
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

**Procedure:**

- Buchwald-Hartwig Amination: In a suitable vial, a mixture of intermediate 26b (200 mg, 0.89 mmol), tert-butyl (4-bromopyridin-2-yl)carbamate (305 mg, 1.12 mmol), and cesium carbonate (586 mg, 1.79 mmol) in 1,4-dioxane (10 mL) is degassed by bubbling with nitrogen.
- Xantphos (51.75 mg, 0.090 mmol) and palladium(II) acetate (10.1 mg, 0.04 mmol) are added.
- The vial is sealed and irradiated with microwaves at 105 °C for 1.5 hours.
- After cooling, ethyl acetate is added, and the mixture is washed with brine. The organic layer is dried, filtered, and concentrated.
- Boc Deprotection: Trifluoroacetic acid (1.1 mL, 14.43 mmol) is added to a suspension of the crude product from the previous step (0.480 mmol) in DCM (6 mL).
- The reaction mixture is stirred at room temperature for 3 hours.

- The volatiles are removed under vacuum. The residue is purified by solid-phase extraction (SCX) to afford the final compound 4.[3]

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